4-ethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Description
This compound features a cyclopenta[b]pyridine core fused with a pyridine ring, substituted at the 2-position with a sulfanyl group linked to a 2-oxoethyl moiety bearing a 2-oxo-2H-chromen-3-yl (coumarin) group. The 3-position is occupied by a carbonitrile group, and the 4-position has an ethyl substituent. The cyclopenta[b]pyridine scaffold provides rigidity, influencing molecular packing and binding affinity in biological systems .
Properties
IUPAC Name |
4-ethyl-2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-2-14-15-7-5-8-18(15)24-21(17(14)11-23)28-12-19(25)16-10-13-6-3-4-9-20(13)27-22(16)26/h3-4,6,9-10H,2,5,7-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZQJDLLGOUALU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC2=C1CCC2)SCC(=O)C3=CC4=CC=CC=C4OC3=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile typically involves multi-step organic reactions. The starting materials often include chromen-3-yl derivatives and cyclopentapyridine precursors. Key steps in the synthesis may involve:
Formation of the Chromenyl Moiety: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate, followed by cyclization.
Introduction of the Sulfanyl Group: This step involves the reaction of the chromenyl derivative with a suitable thiol compound under basic conditions.
Cyclopentapyridine Formation: The final step involves the cyclization of the intermediate with a suitable nitrile compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-ethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-ethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The chromenyl moiety may interact with enzymes or receptors, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This dual interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Electronic Comparison
Table 2: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* | Notable Features |
|---|---|---|---|---|
| Target Compound | C₂₄H₂₁N₃O₃S | 443.51 | ~3.5 | Coumarin fluorescence |
| 6-(2,5-Dichlorothiophen-3-yl) Analogue | C₁₈H₁₃Cl₂N₃O₃S | 414.28 | ~2.8 | Antibacterial activity |
| Thieno[2,3-b]pyridine Derivative | C₂₀H₁₂N₂O₃S | 376.39 | ~1.2 | High solubility |
| CAPD-1 | C₂₂H₂₀N₂O₂ | 368.41 | ~2.5 | Extended conjugation |
*Predicted using fragment-based methods.
Biological Activity
The compound 4-ethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a complex heterocyclic compound that belongs to the class of pyridine derivatives. Its unique structure suggests potential biological activities that are of interest in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure includes a cyclopenta[b]pyridine core, a carbonitrile group, and a sulfanyl moiety linked to a chromen derivative. These functional groups are known for contributing to various biological activities.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The presence of the carbonitrile and sulfanyl groups suggests potential interactions with enzymes, possibly acting as inhibitors. For instance, similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
- Antioxidant Activity : Compounds with chromen structures often exhibit antioxidant properties. The ability to scavenge free radicals may contribute to protective effects against oxidative stress-related diseases.
- Cell Signaling Modulation : The compound may influence various signaling pathways by interacting with receptors or other cellular targets.
In Vitro Studies
Research has demonstrated that related compounds exhibit significant biological activities. For example:
| Compound | Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| PYZ3 | COX-II Inhibition | 0.011 | |
| Celecoxib | COX-II Inhibition | 0.78 | |
| PYZ16 | Anti-inflammatory | 0.52 |
These studies indicate that derivatives with similar structures can possess potent anti-inflammatory and analgesic properties.
Case Studies
- Inhibition of COX Enzymes : A study evaluated the inhibitory effects of various heterocyclic compounds on COX-I and COX-II enzymes. The results showed that certain derivatives exhibited selective inhibition of COX-II with reduced side effects compared to traditional NSAIDs like Celecoxib .
- Antioxidant Potential : Another investigation focused on the antioxidant capacity of chromen-based compounds, revealing significant free radical scavenging activity that could mitigate cellular damage in oxidative stress conditions .
Therapeutic Applications
Given the biological activities observed in related compounds, This compound could have several therapeutic applications:
- Anti-inflammatory Agents : Its potential as a COX-II inhibitor suggests usefulness in treating inflammatory conditions such as arthritis.
- Antioxidants : The antioxidant properties may support its role in preventing diseases linked to oxidative stress, including neurodegenerative disorders and cardiovascular diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
